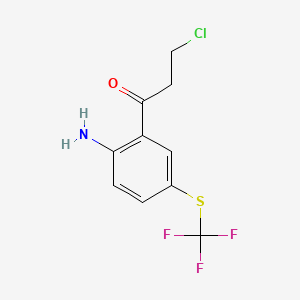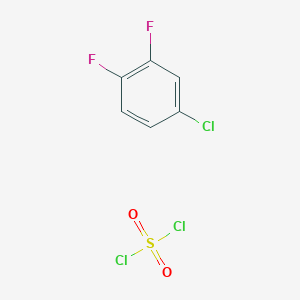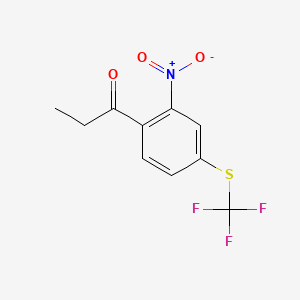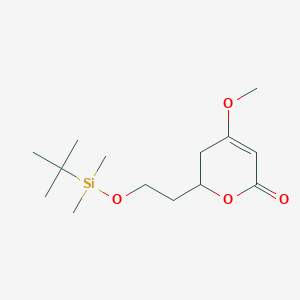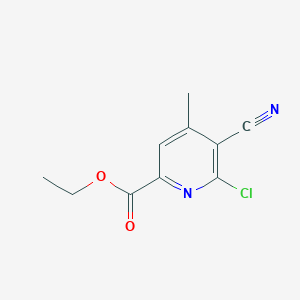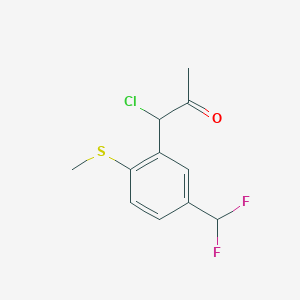![molecular formula C17H13N3O2 B14055527 4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)
4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine is a complex organic compound with a unique structure that combines a pyrazole ring, a phenoxy group, and a furo[3,2-c]pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the 2-methylpyrazole derivative, which is then reacted with a phenol derivative to form the phenoxy intermediate. This intermediate undergoes further cyclization and functionalization to yield the final furo[3,2-c]pyridine structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the application and the specific target involved.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar fused ring structure and have diverse biological activities.
Uniqueness
4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine stands out due to its unique combination of a pyrazole ring, phenoxy group, and furo[3,2-c]pyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research and industrial applications.
属性
分子式 |
C17H13N3O2 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC 名称 |
4-[4-(2-methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine |
InChI |
InChI=1S/C17H13N3O2/c1-20-15(6-10-19-20)12-2-4-13(5-3-12)22-17-14-8-11-21-16(14)7-9-18-17/h2-11H,1H3 |
InChI 键 |
ZYVVTSUQLCQHJC-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)OC3=NC=CC4=C3C=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


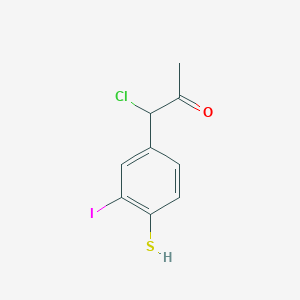
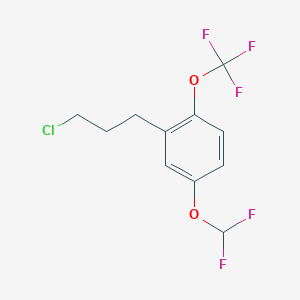
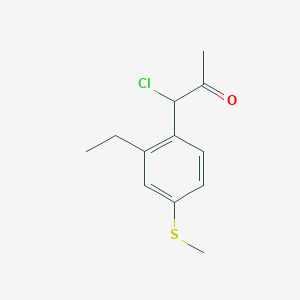
![9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14055480.png)
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)
